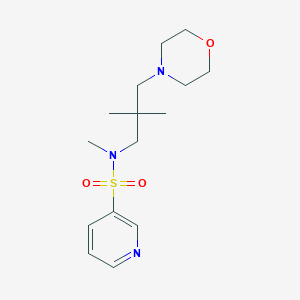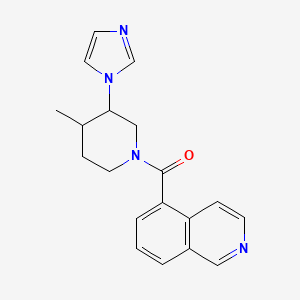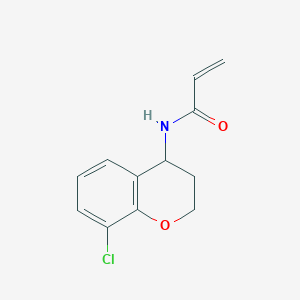![molecular formula C13H15NO B6970332 N-[(1-phenylcyclopropyl)methyl]prop-2-enamide](/img/structure/B6970332.png)
N-[(1-phenylcyclopropyl)methyl]prop-2-enamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[(1-phenylcyclopropyl)methyl]prop-2-enamide is an organic compound characterized by the presence of a phenyl group attached to a cyclopropyl ring, which is further connected to a prop-2-enamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(1-phenylcyclopropyl)methyl]prop-2-enamide typically involves the reaction of 1-phenylcyclopropylmethanol with prop-2-enoyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride. The product is then purified using column chromatography to obtain the desired compound in high purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as recrystallization and distillation to ensure the compound meets the required specifications.
Chemical Reactions Analysis
Types of Reactions
N-[(1-phenylcyclopropyl)methyl]prop-2-enamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to form corresponding carboxylic acids.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the amide group to an amine.
Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation, using appropriate reagents and conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nitration using a mixture of concentrated nitric acid and sulfuric acid.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Amines.
Substitution: Nitro or halogenated derivatives of the phenyl group.
Scientific Research Applications
N-[(1-phenylcyclopropyl)methyl]prop-2-enamide has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the development of new materials and polymers with unique properties.
Mechanism of Action
The mechanism of action of N-[(1-phenylcyclopropyl)methyl]prop-2-enamide involves its interaction with specific molecular targets. The phenyl group and cyclopropyl ring contribute to its binding affinity and selectivity towards certain enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. Detailed studies on its molecular pathways are essential to fully understand its mechanism of action.
Comparison with Similar Compounds
Similar Compounds
- N-[(2,2-Difluoro-1-phenylcyclopropyl)methyl]prop-2-enamide
- N-[(2-Methyl-4-oxopentan-2-yl)prop-2-enamide
- N-[2-(Cyclohexylamino)-2-oxoethyl]-N-(4-octyloxy)phenyl-prop-2-enamide
Uniqueness
N-[(1-phenylcyclopropyl)methyl]prop-2-enamide is unique due to the presence of the cyclopropyl ring, which imparts rigidity and influences its chemical reactivity and biological activity. This structural feature distinguishes it from other similar compounds and contributes to its specific applications and properties.
Properties
IUPAC Name |
N-[(1-phenylcyclopropyl)methyl]prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15NO/c1-2-12(15)14-10-13(8-9-13)11-6-4-3-5-7-11/h2-7H,1,8-10H2,(H,14,15) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YLTBASFKPAZUAF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC(=O)NCC1(CC1)C2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
201.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![[4-[(1-Ethylpyrazol-4-yl)methyl]-1,4-diazepan-1-yl]-(5-fluoropyridin-3-yl)methanone](/img/structure/B6970251.png)
![1-[4-[[3-(Trifluoromethyl)phenyl]methyl]piperazin-1-yl]prop-2-en-1-one](/img/structure/B6970253.png)
![2-[1-[(4-Ethylphenyl)methylsulfonyl]piperidin-3-yl]-4-methyl-1,3-thiazole](/img/structure/B6970260.png)
![1-{4-[2-(Morpholin-4-yl)-2-oxoethyl]piperazin-1-yl}prop-2-en-1-one](/img/structure/B6970265.png)

![(2S)-N-[(2-butoxypyridin-3-yl)methyl]-2-hydroxypropanamide](/img/structure/B6970280.png)
![(2S)-2-hydroxy-N-[[1-(2-phenylethyl)imidazol-2-yl]methyl]propanamide](/img/structure/B6970289.png)
![methyl 2-[1-[[2-(3,5-dimethyl-1H-pyrazol-4-yl)acetyl]amino]cyclobutyl]acetate](/img/structure/B6970297.png)

![2-chloro-N-[1-(4-methyl-1,3-thiazol-2-yl)cyclopentyl]furan-3-carboxamide](/img/structure/B6970308.png)
![N-(7,8,9,10-tetrahydro-6H-azepino[1,2-a]benzimidazol-3-yl)prop-2-enamide](/img/structure/B6970345.png)
![1-[5-[2-(1,2,4-Oxadiazol-3-yl)azepane-1-carbonyl]thiophen-2-yl]ethanone](/img/structure/B6970353.png)
![N-[2-(6,7-dihydro-4H-thieno[3,2-c]pyridin-5-yl)ethyl]prop-2-enamide](/img/structure/B6970361.png)

